1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea CGP 52608 is a thiazolidinone.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1818898
InChI: InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14)/b11-8-
SMILES: CNC(=S)NN=C1N(C(=O)CS1)CC=C
Molecular Formula: C8H12N4OS2
Molecular Weight: 244.3 g/mol

1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

CAS No.:

Cat. No.: VC1818898

Molecular Formula: C8H12N4OS2

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea -

Specification

Molecular Formula C8H12N4OS2
Molecular Weight 244.3 g/mol
IUPAC Name 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea
Standard InChI InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14)/b11-8-
Standard InChI Key DDYJDIHOSRTMSE-FLIBITNWSA-N
Isomeric SMILES CNC(=S)N/N=C\1/N(C(=O)CS1)CC=C
SMILES CNC(=S)NN=C1N(C(=O)CS1)CC=C
Canonical SMILES CNC(=S)NN=C1N(C(=O)CS1)CC=C

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea possesses a well-defined chemical structure characterized by a thiazolidinone core with specific functional groups attached. The molecular formula of this compound is C8H12N4OS2, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. With a molecular weight of 244.3 g/mol, it falls within the range of small molecule compounds that typically have favorable drug-like properties. The structure includes a thiazolidinone ring system that serves as the central scaffold, with a prop-2-enyl (allyl) group attached to the nitrogen at position 3 of the ring and a thiourea moiety connected via an amino linkage.

The compound exhibits a Z-configuration around the imine bond, which is an important structural feature that may influence its biological activity. This specific stereochemistry likely affects the three-dimensional arrangement of functional groups and consequently impacts the compound's ability to interact with biological targets. The presence of the allyl group provides a point of unsaturation that could potentially serve as a site for further chemical modifications or metabolic transformations.

Biological Activities

Overview of Pharmacological Effects

Thiazolidinones as a class, to which 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea belongs, have been documented to exhibit a diverse range of biological activities. Research on related compounds suggests that this specific thiazolidinone derivative may possess significant pharmacological potential. The biological activities of thiazolidinone compounds generally stem from their ability to interact with various cellular targets and modulate specific biochemical pathways.

The main mechanisms through which thiazolidinones exert their biological effects include enzyme inhibition, where they can block the active sites of key enzymes involved in disease processes; antioxidant activity, particularly for compounds containing thiourea groups that can scavenge free radicals; and modulation of cellular signaling pathways, especially those involved in cell proliferation and apoptosis. These mechanisms contribute to the observed therapeutic effects of thiazolidinone compounds in various disease models and experimental systems.

Antitumor Activity

Research on thiazolidinone derivatives related to 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea has indicated significant antitumor properties. Studies have demonstrated that compounds in this class can inhibit the growth of various cancer cell lines through multiple mechanisms, including induction of apoptosis and disruption of cell cycle progression. The ability of these compounds to target cancer cells while potentially sparing normal cells makes them interesting candidates for anticancer drug development.

Table 1 presents representative data compiled from studies on thiazolidinone derivatives, illustrating their efficacy against different cancer cell lines:

Cancer Cell LineIC50 Range (μM)Primary Mechanism
MCF-7 (Breast cancer)10-20Apoptosis induction via caspase activation
HeLa (Cervical cancer)10-15Cell cycle arrest at G2/M phase
A549 (Lung cancer)15-20Inhibition of EGFR signaling

The cytotoxic effects observed with thiazolidinone compounds suggest their potential utility in cancer treatment strategies. These effects are often mediated through specific cellular pathways, including regulation of cell cycle checkpoints, modulation of apoptotic machinery, and interference with key signaling cascades that support cancer cell survival and proliferation. Further research specifically focusing on 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea would be valuable to determine its specific activity profile against various cancer types.

Antimicrobial Properties

Another significant biological activity associated with thiazolidinone compounds is their antimicrobial effect. Research on compounds structurally related to 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea has demonstrated efficacy against various bacterial and fungal pathogens. This antimicrobial activity makes them potential candidates for development as new anti-infective agents, particularly in the context of increasing antimicrobial resistance.

The typical antimicrobial activity of thiazolidinone derivatives can be represented by their minimum inhibitory concentrations (MIC) against common pathogens:

PathogenTypical MIC Range (μg/mL)
Staphylococcus aureus30-40
Escherichia coli60-70
Candida albicans15-20

The mechanisms underlying the antimicrobial effects of thiazolidinones may involve disruption of bacterial cell wall synthesis, interference with essential metabolic pathways, or interaction with specific microbial targets that are vital for survival. These mechanisms differ from those of conventional antibiotics, potentially offering advantages in combating resistant strains. Detailed studies focusing specifically on 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea would be necessary to characterize its antimicrobial spectrum and potency.

Potential ApplicationRelevant Biological ActivityDevelopment Status
Anticancer therapyCytotoxicity against cancer cell linesPreclinical research
Antimicrobial agentActivity against bacterial and fungal pathogensPreclinical research
Anti-inflammatory therapyModulation of inflammatory pathwaysEarly investigation
Metabolic disease treatmentPotential PPAR activationHypothetical based on structural class

The transition from a research compound to a therapeutic agent would require extensive additional studies, including detailed pharmacokinetic and toxicological evaluations, formulation development, and ultimately clinical trials to establish safety and efficacy in humans. The current research stage for 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea appears to be at the preclinical level, with ongoing investigations into its fundamental biological properties.

Related Compounds and Structure-Activity Relationships

Structural Analogs

1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea belongs to a broader family of thiazolidinone derivatives, some of which have been more extensively studied. Understanding the relationship between this compound and its structural analogs can provide insights into its biological activity profile and guide future structural modifications to optimize activity.

The search results identify related compounds with similar structural features, including 9-METHYL-3-[(Z)-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE ACETATE, which shares the thiazolidinone core structure but has additional functional groups . These structural variations can significantly impact biological activity, providing opportunities for comparative analysis and structure-activity relationship studies.

Structure-Activity Relationships

The biological activity of thiazolidinone compounds is significantly influenced by their structural features. Key structural elements that may contribute to the activity of 1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea include:

  • The thiazolidinone ring system, which serves as the central scaffold and contributes to target binding

  • The prop-2-enyl (allyl) substituent at position 3, which may influence lipophilicity and receptor interactions

  • The thiourea moiety, which can participate in hydrogen bonding and potentially confer antioxidant properties

  • The Z-configuration of the imine bond, which determines the three-dimensional arrangement of functional groups

Modification of these structural elements can lead to changes in biological activity, potentially allowing for the development of more potent or selective analogs. Systematic structure-activity relationship studies would be valuable for identifying the optimal structural features for specific biological activities, guiding the rational design of improved compounds for therapeutic applications.

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